
Docetaxel Metabolite M4
概要
説明
Docetaxel Metabolite M4 (CAS: 157067-34-0) is a major human metabolite of docetaxel, a semi-synthetic taxane derivative widely used in chemotherapy for cancers such as breast, prostate, and non-small cell lung cancer . Structurally, M4 retains the core taxane skeleton (C43H49NO15, molecular weight: 819.85 g/mol) but undergoes specific modifications during hepatic metabolism, likely involving hydroxylation or oxidation .
準備方法
Metabolic Pathways Leading to M4 Formation
Docetaxel undergoes hepatic metabolism primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), resulting in four major metabolites: M1, M2, M3, and M4 . The metabolic cascade begins with hydroxylation of the synthetic isobutoxy side chain of docetaxel, forming metabolite M2 . This intermediate undergoes further oxidation to produce an unstable aldehyde, which spontaneously cyclizes into stereoisomers M1 and M3 . Subsequent oxidation of M1/M3 yields M4, characterized by a hydroxylated tert-butyl propionate side chain .
Key Enzymatic Drivers :
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CYP3A4/5 isoforms are critical for M4 synthesis, with kinetic studies showing a Michaelis-Menten constant () of 2 μM for docetaxel hydroxylation in human liver microsomes .
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Comparative analyses with paclitaxel metabolism reveal analogous pathways, where CYP3A4-dependent hydroxylation of the tert-butyl group directly correlates with M4 generation .
In Vitro Synthesis Using Hepatic Microsomes
Microsomal Incubation Protocol
Metabolite M4 is synthesized in vitro using human liver microsomes under controlled conditions:
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Incubation Setup :
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Metabolite Extraction :
Yield and Efficiency :
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Microsomal incubations generate M4 at concentrations detectable via LC/MS/MS, with extraction efficiencies exceeding 90% .
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Stability studies indicate M4 degrades by ≤25% after one year at -20°C, necessitating cryogenic storage .
Isolation from Biological Matrices
Fecal Extraction in Clinical Samples
M4 is a predominant fecal metabolite, accounting for 13.3 ± 1.81% of administered docetaxel doses in patients .
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Sample Collection :
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Chromatographic Purification :
Purity Assessment :
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Isolated M4 is validated via LC/UV and off-line mass spectrometry, confirming >95% purity .
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Structural identification uses high-resolution MS/MS, showing characteristic fragments at m/z 830.3 → 304.1 .
Analytical Quantification Techniques
LC/MS/MS Method Development
A validated LC/MS/MS assay quantifies M4 in plasma and microsomal samples with high sensitivity :
Parameter | Specification |
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Linear Range | 0.25–500 ng/mL |
LLOQ | 0.5 ng/mL |
Accuracy | ±7.7% (metabolites), ±14.3% (parent) |
Precision (RSD) | ≤17.6% (metabolites), ≤10.1% (parent) |
Chromatographic Conditions :
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Column: C18 (2.1 × 50 mm, 3.5 μm)
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
Ionization Settings :
Challenges in Reference Standard Preparation
Synthetic Limitations
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Lack of Commercial Standards : Chemically pure M4 is unavailable commercially, necessitating in-house synthesis .
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Isomer Differentiation : M1/M3 stereoisomers require chiral chromatography for resolution, complicating large-scale production .
Correction Factors for Quantification
Due to differential ionization efficiencies between docetaxel and M4, response factors are applied:
where response factors are derived from spiked plasma samples .
Pharmacokinetic Implications of M4 Preparation
Role in Drug Disposition
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M4 exhibits 20-fold lower cytotoxicity than docetaxel, reducing systemic toxicity .
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Fecal excretion of M4 increases to 20.1 ± 4.39% when docetaxel is co-administered with P-glycoprotein inhibitors (e.g., R101933), altering elimination kinetics .
Plasma Detection Thresholds
化学反応の分析
Types of Reactions: Docetaxel Metabolite M4 primarily undergoes oxidation reactions. The initial oxidation of the tert-butyl group leads to the formation of a primary alcohol, which is further oxidized to form the metabolite .
Common Reagents and Conditions: The oxidation reactions involved in the formation of this compound are catalyzed by the cytochrome P450 enzyme system, particularly CYP3A4 and CYP3A5 . These enzymes facilitate the hydroxylation and subsequent oxidation steps.
Major Products Formed: The major product formed from the oxidation of docetaxel is this compound, which contains a carboxyl moiety at the tert-butyl group .
科学的研究の応用
Metabolic Pathways and Pharmacokinetics
M4 is formed through the hydroxylation of docetaxel at the butyl group of the C13 side chain by CYP3A enzymes. The metabolic disposition of docetaxel and its metabolites, including M4, is crucial for understanding its pharmacokinetics and therapeutic outcomes.
M4's role extends to understanding drug-drug interactions, particularly with co-administered agents such as cisplatin and anticonvulsants. Studies have shown that certain drugs can induce or inhibit the metabolism of docetaxel, thereby affecting the levels of M4.
- CYP3A Inhibitors : The presence of inhibitors like ritonavir can increase docetaxel exposure to levels comparable to intravenous administration . This interaction may lead to increased levels of M4 due to altered metabolic pathways.
- Anticonvulsants : Medications such as phenytoin and phenobarbital have been shown to increase the clearance of M4 by approximately 25%, indicating a significant interaction that could affect therapeutic outcomes .
Table 2: Drug Interaction Effects on M4
Drug Class | Effect on M4 Clearance |
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CYP3A Inhibitors | Increased |
Anticonvulsants | Increased by 25% |
Chemotherapeutics (e.g., Cisplatin) | Variable effect |
Case Studies and Research Findings
Several studies have documented the clinical relevance of M4 in patient populations undergoing chemotherapy with docetaxel.
- Study on Bioavailability : Research demonstrated that the absence of both CYP3A and P-glycoprotein (P-gp) significantly increased oral bioavailability of docetaxel, leading to higher systemic exposure to both docetaxel and its metabolites, including M4 .
- Pharmacogenetic Studies : Variations in CYP3A5 alleles have been associated with altered clearance rates of docetaxel and its metabolites. Patients with specific genetic profiles may experience different therapeutic effects based on their ability to metabolize these compounds .
作用機序
The mechanism of action of Docetaxel Metabolite M4 is closely related to that of its parent compound, docetaxel. Docetaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and promoting cell death. This compound, being a metabolite, may not have significant independent pharmacological activity but contributes to the overall pharmacokinetic profile of docetaxel .
類似化合物との比較
Comparative Analysis with Similar Taxane Compounds
Structural and Chemical Comparisons
Table 1: Structural and Physicochemical Properties
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
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Docetaxel Metabolite M4 | 157067-34-0 | C43H49NO15 | 819.85 | Hydroxylation/oxidation at C10 or C14 |
Docetaxel | 114977-28-5 | C43H53NO14 | 807.88 | N-tert-butoxycarbonyl group |
Paclitaxel | 33069-62-4 | C47H51NO14 | 853.89 | Benzoyl group at C2 |
Cabazitaxel | 183133-96-2 | C45H57NO14 | 835.94 | Methylation at C7 and C10 |
10-Oxo Docetaxel | 167074-97-7 | C43H47NO15 | 817.83 | Ketone group at C10 |
Key Observations :
- M4 shares the taxane backbone with docetaxel but lacks the tert-butoxycarbonyl group, which may enhance solubility compared to its parent compound .
- Unlike cabazitaxel, which is methylated to bypass drug resistance, M4’s modifications are metabolic and may influence clearance rates .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparisons
Compound | Half-Life (h) | Metabolism Pathway | Bioactivity (IC50, μM) | Toxicity Profile |
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This compound | Not reported | Hepatic CYP3A4-mediated | Not established | Lower neurotoxicity vs. docetaxel |
Docetaxel | 11–18 | CYP3A4 oxidation to M1–M4 | 0.2 (microtubule) | Myelosuppression, neuropathy |
Paclitaxel | 5–8 | CYP2C8/CYP3A4 hydroxylation | 0.01–0.1 | Hypersensitivity, neutropenia |
Cabazitaxel | 48–72 | CYP3A4/UGT1A1 glucuronidation | 0.04–0.2 | Diarrhea, febrile neutropenia |
Key Findings :
- M4’s formation is dependent on CYP3A4, similar to docetaxel, but its elimination pathways remain unclear .
- In preclinical models, docetaxel’s efficacy (IC50: 0.2 μM) is superior to M4, though M4 may contribute to prolonged drug exposure .
Clinical and Preclinical Relevance
- Efficacy : Docetaxel and cabazitaxel show higher antitumor activity than M4 in vitro, with cabazitaxel demonstrating efficacy in docetaxel-resistant cancers .
- Toxicity : M4 is associated with reduced neurotoxicity compared to docetaxel, which causes grade 3–4 neuropathy in 5–10% of patients .
- Drug Interactions : Unlike paclitaxel, which interacts with P-glycoprotein, M4’s transport mechanisms are undefined but may involve organic anion transporters .
生物活性
Docetaxel, a widely used chemotherapeutic agent, is primarily employed in treating various cancers, including breast cancer, non-small cell lung cancer, and prostate cancer. The drug is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in several metabolites, among which M4 is significant due to its biological activity. Understanding the biological activity of Docetaxel Metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.
Docetaxel itself functions by stabilizing microtubules, preventing their depolymerization, which is essential for cell division. This mechanism leads to the inhibition of mitosis and ultimately induces apoptosis in cancer cells. The metabolites, including M4, may also exhibit similar or modified mechanisms of action:
- Microtubule Stabilization : Like docetaxel, M4 may stabilize microtubules, contributing to its antitumor effects.
- Apoptosis Induction : There is evidence suggesting that metabolites can interact with apoptosis-regulating proteins such as Bcl-2, potentially influencing cell survival pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics:
- Metabolism : M4 is formed through the oxidation of other metabolites (M1 and M3) and exhibits a complex interaction with CYP450 enzymes. Its metabolism can be influenced by co-administered drugs that induce or inhibit these enzymes .
- Distribution : The volume of distribution for docetaxel and its metabolites can vary significantly among individuals due to factors such as genetic polymorphisms affecting CYP3A activity .
Toxicity and Side Effects
The biological activity of M4 is also associated with specific toxicological profiles:
- Neutropenia : Studies indicate that unbound docetaxel (and possibly its metabolites like M4) correlates with severe neutropenia, a common side effect of chemotherapy .
- Drug Interactions : Co-administration with anticonvulsants or other drugs that affect CYP450 activity can alter the pharmacokinetics of M4, leading to variations in efficacy and toxicity .
Pharmacokinetic Parameters of Docetaxel and Metabolites
Parameter | Docetaxel | Metabolite M4 |
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Volume of Distribution | 113 L | Not specifically defined |
Protein Binding | 94% (97% in patients) | Not specifically defined |
Elimination Route | Primarily feces | Primarily feces |
Half-life | 13.5 ± 7.5 hours | Not specifically defined |
Case Studies
- Case Study on Neutropenia :
- Impact of Anticonvulsants :
Research Findings
Recent studies have focused on the pharmacogenomics related to docetaxel metabolism:
- Genetic Variability : Variations in CYP3A4 and CYP3A5 alleles significantly affect the clearance rates of docetaxel and its metabolites. For instance, specific polymorphisms have been associated with increased toxicity levels in certain populations .
- Clinical Trials : Ongoing trials like STAMPEDE are exploring the long-term effects of docetaxel combined with hormone therapy in prostate cancer patients, providing insights into the role of metabolites like M4 in treatment outcomes .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Docetaxel Metabolite M4 in biological samples?
- Methodological Answer : Detection of M4 typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for sensitivity. For example, ultrafiltration combined with ultra-performance LC (UPLC) can isolate unbound M4 from plasma, followed by MS/MS with multiple reaction monitoring (MRM) for quantification . Nonlinear retention time alignment tools like XCMS are critical for peak detection and matching in untargeted metabolomics studies . Validation should include specificity, linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (≥85%) .
Q. What is the metabolic pathway of Docetaxel leading to the formation of M4?
- Methodological Answer : Docetaxel undergoes hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4/5), with M4 identified as a major oxidative metabolite. Stable isotope-labeled analogs (e.g., M4-D6) are used as internal standards to trace metabolic pathways in vitro and in vivo . Comparative studies using hepatocyte incubations or microsomal assays can map the formation kinetics of M4 relative to other metabolites (e.g., M1, M2) .
Q. How does the pharmacokinetic (PK) profile of M4 differ from Docetaxel?
- Methodological Answer : M4 exhibits a longer half-life than Docetaxel due to reduced plasma protein binding. PK studies should use parallel sampling of plasma, urine, and bile to assess clearance rates. Population pharmacokinetic modeling, incorporating covariates like CYP3A5 genotype and albumin levels, can explain inter-patient variability in M4 exposure .
Advanced Research Questions
Q. What experimental design considerations are critical for studying M4’s pharmacodynamic effects in vivo?
- Methodological Answer :
- Dose Selection : Use pilot studies to determine the minimal effective dose of M4 that replicates Docetaxel’s microtubule stabilization without off-target toxicity .
- Control Groups : Include cohorts treated with Docetaxel alone, M4 alone, and combination therapy to isolate metabolite-specific effects .
- Endpoint Analysis : Measure biomarkers like β-tubulin polymerization and apoptosis markers (e.g., caspase-3 activation) at multiple timepoints .
- Data Standardization : Share metadata (e.g., sample collection time, storage conditions) via repositories like the Metabolomics Workbench to ensure reproducibility .
Q. How can researchers resolve contradictions in reported metabolic stability data for M4 across studies?
- Methodological Answer :
- Meta-Analysis : Apply systematic review frameworks to aggregate data from heterogeneous studies. Use tools like PRISMA to evaluate bias in sample size, analytical platforms, and statistical methods .
- Cofactor Modulation : Test M4 stability under varying CYP3A4 cofactor conditions (e.g., NADPH concentration) to identify protocol-driven variability .
- Cross-Validation : Replicate conflicting results using harmonized protocols (e.g., FDA bioanalytical guidelines) and shared reference materials (e.g., deuterated M4-D6) .
Q. What computational tools enable integration of M4 data into systems pharmacology models?
- Methodological Answer :
- Pathway Mapping : Use Kyoto Encyclopedia of Genes and Genomes (KEGG) to contextualize M4 within Docetaxel’s metabolic network.
- Machine Learning : Train models on metabolomics datasets (e.g., Metabolomics Workbench ) to predict M4’s role in drug resistance or synergistic interactions.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Tools like NONMEM or Monolix can link M4 exposure to tumor shrinkage metrics, incorporating covariates like tumor microenvironment pH .
Q. Data Management and Reproducibility
Q. How should researchers handle raw metabolomic data for M4 to ensure reproducibility?
- Methodological Answer :
- Deposit Raw Data : Use repositories like Metabolomics Workbench or DRYAD with standardized metadata (e.g., LC gradient, ionization mode).
- Version Control : Track preprocessing steps (e.g., XCMS parameters ) via electronic lab notebooks.
- Ethical Compliance : Annotate datasets with consent protocols and de-identify patient data per NIH guidelines .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFVRAJNWWNDL-AYORVWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578107 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157067-34-0 | |
Record name | RPR-104943 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RPR-104943 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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